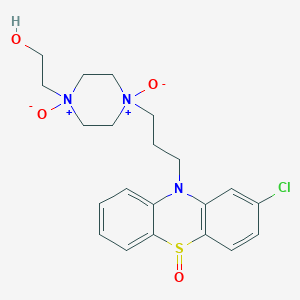
Perphenazine Sulfoxide N1,N4-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide involves the oxidation of Perphenazine. The reaction typically uses strong oxidizing agents under controlled conditions to ensure the formation of the sulfoxide and dioxide groups. Industrial production methods may involve the use of mixed solvents such as toluene and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Perphenazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Perphenazine Sulfoxide N1,N4-Dioxide has several scientific research applications:
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: It is used in the development and testing of antipsychotic drugs.
Industry: The compound is used in the quality control and stability testing of pharmaceutical products.
Mécanisme D'action
Perphenazine Sulfoxide N1,N4-Dioxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Perphenazine, which is known to block dopamine receptors in the brain, thereby exerting antipsychotic effects . The compound’s anti-emetic effect is primarily due to the blockage of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .
Comparaison Avec Des Composés Similaires
Perphenazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Perphenazine: The parent compound, which is a typical antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A higher potency phenothiazine derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific oxidation state and its use as an impurity reference material in pharmaceutical testing .
Propriétés
Formule moléculaire |
C21H26ClN3O4S |
|---|---|
Poids moléculaire |
452.0 g/mol |
Nom IUPAC |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O4S/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
Clé InChI |
FKIPHBFBSDIYMI-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


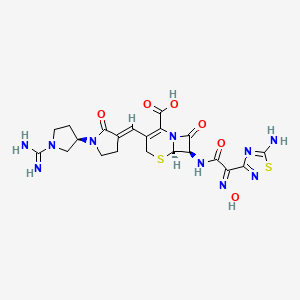

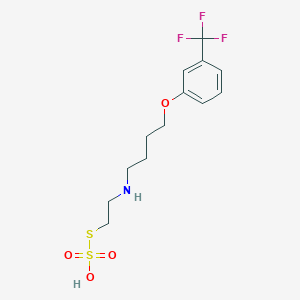
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
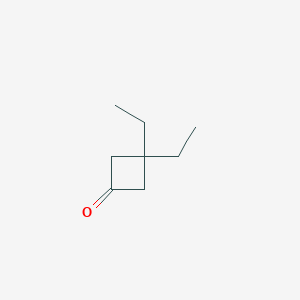
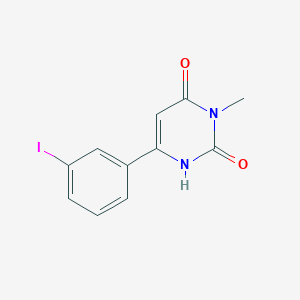
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
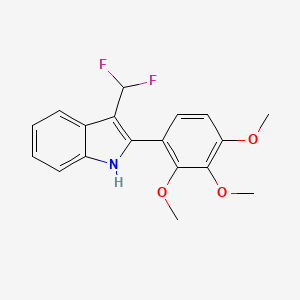
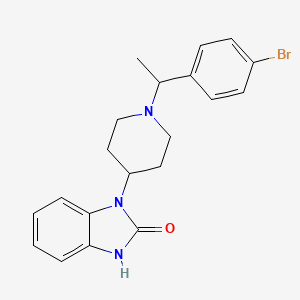

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
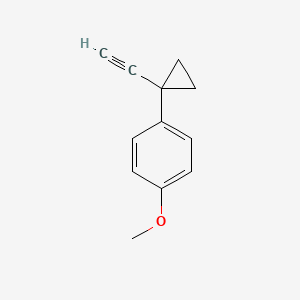
![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
